molecular formula C18H12N2O2 B2931130 5-Amino-2-(naphthalen-2-yl)isoindoline-1,3-dione CAS No. 171827-39-7

5-Amino-2-(naphthalen-2-yl)isoindoline-1,3-dione

Cat. No.: B2931130
CAS No.: 171827-39-7
M. Wt: 288.306
InChI Key: CYRJAAIZTRKMIX-UHFFFAOYSA-N
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Description

5-Amino-2-(naphthalen-2-yl)isoindoline-1,3-dione is a heterocyclic compound that belongs to the isoindoline-1,3-dione family. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. This particular compound features an amino group at position 5 and a naphthyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(naphthalen-2-yl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common approach is to react o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux temperature, using a catalyst such as SiO2-tpy-Nb. This method yields the final product with moderate to excellent yields (41–93%) .

Industrial Production Methods

Industrial production methods for isoindoline-1,3-dione derivatives often focus on optimizing reaction conditions to achieve high yields and purity. Solventless reactions and green chemistry principles are increasingly being adopted to minimize environmental impact. For example, solventless heating and purification techniques have been developed to produce isoindoline-1,3-dione derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(naphthalen-2-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include quinones, hydroxyl derivatives, and various substituted isoindoline-1,3-dione derivatives .

Scientific Research Applications

5-Amino-2-(naphthalen-2-yl)isoindoline-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2-(naphthalen-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate dopamine receptors, particularly the D2 receptor, through molecular docking studies. The compound interacts with key amino acid residues at the receptor’s allosteric binding site, influencing receptor activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(naphthalen-2-yl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the naphthyl group enhances its potential as a ligand for biological receptors and its application in medicinal chemistry .

Properties

IUPAC Name

5-amino-2-naphthalen-2-ylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c19-13-6-8-15-16(10-13)18(22)20(17(15)21)14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRJAAIZTRKMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=C(C3=O)C=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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